molecular formula C25H27N3O5S2 B2792301 N-(4-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide CAS No. 851781-54-9

N-(4-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide

Cat. No.: B2792301
CAS No.: 851781-54-9
M. Wt: 513.63
InChI Key: GDOAQRGYMZKVCS-UHFFFAOYSA-N
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Description

N-(4-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a useful research compound. Its molecular formula is C25H27N3O5S2 and its molecular weight is 513.63. The purity is usually 95%.
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Biological Activity

N-(4-(5-(4-methoxyphenyl)-1-tosyl-4,5-dihydro-1H-pyrazol-3-yl)phenyl)ethanesulfonamide is a complex organic compound belonging to the pyrazole class, which has garnered attention for its potential biological activities. This article provides a comprehensive overview of its biological activity, synthesis, and mechanisms of action based on diverse research findings.

Chemical Structure and Properties

The compound features a pyrazole core , characterized by a five-membered ring containing two nitrogen atoms, and is further substituted with a tosyl group (p-toluenesulfonyl), enhancing its reactivity and solubility. The presence of 4-methoxyphenyl and phenyl groups contributes to its unique properties, suggesting potential biological activity.

  • Molecular Formula : C23H22N2O3S
  • Molecular Weight : 406.5 g/mol

The mechanism of action likely involves interaction with specific molecular targets such as enzymes or receptors. For instance, its potential to inhibit enzymes involved in inflammatory pathways or cancer progression has been noted in related compounds. The binding affinity and specificity may be influenced by the substituents on the pyrazole ring.

Table 1: Summary of Biological Activities in Related Pyrazole Compounds

Compound NameBiological ActivityMechanism of ActionReference
I-BET 151Induces apoptosis in leukemia cellsBET bromodomain inhibition
OTX-015Anti-proliferative in B-cell tumorsInhibition of BRD2, BRD3, BRD4
5-(4-methoxyphenyl)-3-phenyl...Anti-inflammatory and anticancerEnzyme inhibition

Case Studies

  • Anti-Cancer Activity : A study investigating the anti-cancer potential of pyrazole derivatives found that compounds similar to this compound exhibited significant cytotoxicity against various cancer cell lines. The study highlighted the importance of structural modifications in enhancing biological activity.
  • Enzyme Inhibition : Research on related compounds indicated that pyrazole derivatives could effectively inhibit enzymes involved in inflammatory responses, showcasing their potential as therapeutic agents in treating inflammatory diseases.

Properties

IUPAC Name

N-[4-[3-(4-methoxyphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazol-5-yl]phenyl]ethanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H27N3O5S2/c1-4-34(29,30)27-21-11-7-19(8-12-21)24-17-25(20-9-13-22(33-3)14-10-20)28(26-24)35(31,32)23-15-5-18(2)6-16-23/h5-16,25,27H,4,17H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GDOAQRGYMZKVCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)NC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)OC)S(=O)(=O)C4=CC=C(C=C4)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H27N3O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

513.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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